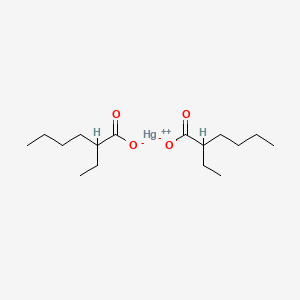
Mercury bis(2-ethylhexanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury bis(2-ethylhexanoate) is an organomercury compound with the chemical formula C₁₆H₃₀HgO₄. It is a yellow liquid widely used in various industrial applications, particularly in the production of polyvinyl chloride (PVC) stabilizers and catalysts. This compound is known for its high thermal stability and excellent weather resistance, making it a crucial component in the plastic industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mercury bis(2-ethylhexanoate) typically involves the reaction of mercury(II) oxide or mercury(II) chloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of mercury bis(2-ethylhexanoate) often involves an electrolytic process. This method includes the reaction of mercury with a mixture of 2-ethylhexanoic acid and an aliphatic alcohol in an electrolyzer. The process is conducted under the influence of an electric current, which facilitates the formation of the desired product .
化学反应分析
Types of Reactions: Mercury bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The carboxylate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., chlorine, bromine) or phosphines (e.g., triphenylphosphine) are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and 2-ethylhexanoic acid.
Reduction: Elemental mercury and 2-ethylhexanoic acid.
Substitution: Various organomercury compounds depending on the substituent used.
科学研究应用
Mercury bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in studies related to mercury toxicity and its effects on biological systems.
Medicine: Research on mercury bis(2-ethylhexanoate) includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is widely used as a heat stabilizer in the production of PVC and other polymers, enhancing their thermal stability and weather resistance
作用机制
The mechanism of action of mercury bis(2-ethylhexanoate) involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can result in toxic effects. Additionally, mercury bis(2-ethylhexanoate) can interfere with cellular signaling pathways, further contributing to its biological effects .
相似化合物的比较
- Mercury(II) acetate
- Mercury(II) chloride
- Mercury(II) nitrate
- Mercury(II) oxide
Comparison: Mercury bis(2-ethylhexanoate) is unique due to its high thermal stability and excellent weather resistance, which are not as pronounced in other mercury compounds. For instance, mercury(II) acetate and mercury(II) chloride are more commonly used in analytical chemistry but lack the same level of stability in industrial applications. Mercury(II) nitrate and mercury(II) oxide are primarily used in laboratory settings and do not offer the same benefits in polymer stabilization .
属性
CAS 编号 |
13170-76-8 |
|---|---|
分子式 |
C16H30HgO4 |
分子量 |
487.00 g/mol |
IUPAC 名称 |
2-ethylhexanoate;mercury(2+) |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
规范 SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


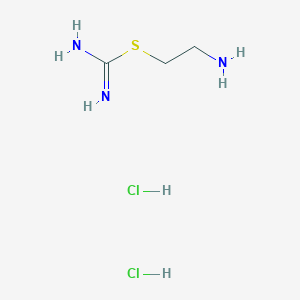
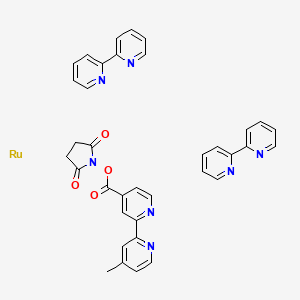
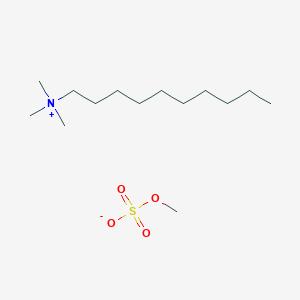
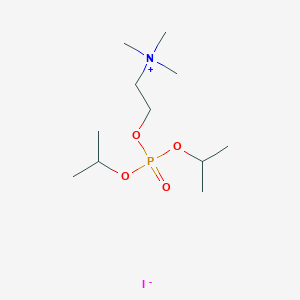
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)


![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)





